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molecular formula C6H4BrCl2N B1291667 4-(Bromomethyl)-3,5-dichloropyridine CAS No. 159783-45-6

4-(Bromomethyl)-3,5-dichloropyridine

Cat. No. B1291667
M. Wt: 240.91 g/mol
InChI Key: VCZXDAITEVEASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of (3,5-dichloropyridin-4-yl)methanol (470 mg, 2.6 mmol) in anhydrous chloroform (10 mL) was added dropwise a solution of phosphorus tribromide (250 μL, 2.6 mmol) in anhydrous chloroform (2 mL) at 0° C. The mixture was stirred for 1.5 hours at room temperature. The solid was filtered and washed with dichloromethane to afford 4-(bromomethyl)-3,5-dichloropyridine (471 mg, 75% yield), which was used for next step without further purification; 1H NMR (400 MHz, MeOD4): δ 4.76 (s, 2H), 8.63 (s, 2H).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH2:8]O.P(Br)(Br)[Br:12]>C(Cl)(Cl)Cl>[Br:12][CH2:8][C:7]1[C:2]([Cl:1])=[CH:3][N:4]=[CH:5][C:6]=1[Cl:10]

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1CO)Cl
Name
Quantity
250 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=C(C=NC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 471 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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